molecular formula C26H28N4O2S B2925373 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea CAS No. 851937-09-2

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea

Cat. No. B2925373
CAS RN: 851937-09-2
M. Wt: 460.6
InChI Key: DDOZUIAKFHTTFK-UHFFFAOYSA-N
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Description

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C26H28N4O2S and its molecular weight is 460.6. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and DNA Binding Studies

One study focused on the synthesis and characterization of a thiourea derivative, revealing its potential in molecular docking and DNA binding. Computational quantum chemical studies demonstrated the compound's stability and potential interaction with B-DNA, highlighting its significance in understanding molecular interactions at the DNA level (Mushtaque et al., 2016).

Antifungal and Antimicrobial Activities

Another area of interest is the development of compounds with potential antifungal and antimicrobial properties. For instance, novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties have been synthesized, showing promising antifungal activities against specific pathogens (Shi-Chun Wang et al., 2018).

Cytotoxicity and Anticancer Research

Thiourea derivatives have been investigated for their cytotoxicity against cancer cell lines, offering insights into potential anticancer therapies. One study detailed the synthesis, characterization, and cytotoxic evaluation of a thiourea compound, revealing its non-toxic nature up to certain concentrations against specific cancer and normal cell lines (MD Mushtaque et al., 2017).

Synthetic Methodologies for Biological Activities

Research also extends into synthetic methodologies that facilitate the creation of compounds with significant biological activities. This includes the development of thiazole and pyrimidine derivatives with antimicrobial properties, contributing to the ongoing search for new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

properties

IUPAC Name

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-18-23(24-16-22(32-3)11-12-25(24)28-18)13-15-30(17-20-6-4-5-14-27-20)26(33)29-19-7-9-21(31-2)10-8-19/h4-12,14,16,28H,13,15,17H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOZUIAKFHTTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CC=N3)C(=S)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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